(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

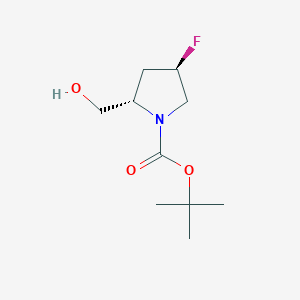

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) is a chiral pyrrolidine derivative widely utilized in pharmaceutical research as a building block for drug candidates. Its structure features a tert-butyl carbamate (Boc) protecting group, a fluorine substituent at the 4-position, and a hydroxymethyl group at the 2-position in the pyrrolidine ring . The stereochemistry (2S,4R) is critical for its biological interactions, particularly in modulating enzyme activity or receptor binding. This compound is synthesized via multi-step routes involving Boc protection, fluorination, and hydroxymethylation, often characterized by NMR and mass spectrometry .

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMZCLHRRRKGF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protection

- Starting from 4-hydroxyproline derivatives: Commercially available methyl or benzyl esters of 4-hydroxyproline isomers serve as key starting materials. These esters are converted into Boc-protected amino methyl esters as intermediates.

- Boc protection: The amino group is protected with tert-butoxycarbonyl (Boc) to stabilize the molecule and facilitate further functionalization.

Fluorination Step

- Selective fluorination at the 4-position: The hydroxyl group at the 4-position is substituted with fluorine using electrophilic fluorinating agents or nucleophilic fluorination methods, depending on the substrate and desired stereochemistry.

- Difluoromethylation analogs: Related studies have shown that difluoromethylation can be achieved with moderate to good yields (around 40%), which informs the monofluorination approach for this compound.

Hydroxymethyl Group Installation

- Hydroxymethylation at the 2-position: This is typically achieved by reduction or substitution reactions on a suitable precursor, such as an aldehyde or halide intermediate at the 2-position.

- Use of borane reagents: For example, borane dimethyl sulfide complex is used for reduction steps in similar pyrrolidine derivatives to install hydroxymethyl groups under mild conditions.

Final Steps and Purification

- Saponification and esterification: After fluorination and hydroxymethylation, saponification of esters followed by re-esterification with tert-butyl groups can be performed to yield the final tert-butyl ester.

- Purification: The final compound is purified by standard chromatographic techniques, ensuring >95% purity as confirmed by NMR and mass spectrometry.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | >90 | Protects amino group |

| 2 | Fluorination | Selective fluorinating agent (e.g., DAST, Deoxo-Fluor) | 40-60 | Stereospecific substitution |

| 3 | Hydroxymethylation | Reduction with borane dimethyl sulfide complex | 70-85 | Mild conditions preserve stereochemistry |

| 4 | Saponification & esterification | Base hydrolysis, then tert-butyl ester formation | 80-90 | Final Boc-protected ester |

| 5 | Purification | Chromatography (silica gel, preparative HPLC) | >95 purity | Confirmed by NMR, MS |

Analytical and Characterization Data

- Molecular Formula: C10H18FNO3

- Molecular Weight: 219.25 g/mol

- Purity: ≥95% by HPLC

- NMR and MS: Characteristic signals confirm the stereochemistry and substitution pattern.

- Physical State: Typically isolated as a white solid or oil, depending on scale and solvent.

Research Findings and Optimization Notes

- The stereochemistry at C-2 and C-4 is critical for biological activity; thus, starting from optically pure 4-hydroxyproline derivatives is essential.

- Fluorination yields can vary based on the reagent and reaction conditions; optimization typically involves temperature control and solvent choice.

- Hydroxymethylation via borane reduction is preferred for its mildness and stereospecificity.

- Storage and handling require careful attention to avoid degradation; solutions are stable at -20°C for up to one month and at -80°C for six months.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chirality and functional groups make it suitable for creating bioactive molecules with specific pharmacological properties.

Chiral Auxiliary

Due to its chiral nature, (2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the development of enantiomerically pure compounds, which are often required in drug development to enhance efficacy and reduce side effects.

Bioconjugation

This compound can also be employed in bioconjugation processes where it acts as a linker or spacer between biomolecules. Its hydroxymethyl group facilitates the attachment to proteins or other biomolecules, making it valuable in the development of targeted drug delivery systems.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound to its target.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors involved in signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Fluorine vs. Hydroxyl/Cyano: The 4-fluoro substituent in the target compound enhances metabolic stability and lipophilicity compared to the 4-hydroxy (CAS 61478-26-0) or 4-cyano (CAS 1269755-22-7) analogs, making it preferable in CNS-targeting drugs .

Stereochemical Impact : The (2S,4R) configuration in the target compound contrasts with (2S,4S) diastereomers (e.g., CAS 1033245-10-1), which exhibit distinct chromatographic behavior (Rf values) and biological activity .

Functional Group Reactivity : The hydroxymethyl group at position 2 in the target compound allows for further derivatization (e.g., oxidation to carboxylic acids or esterification), unlike the mesyloxy (CH2OSO2Me) or aryl substituents in other analogs .

Key Observations:

- Fluorination Methods: The target compound’s fluorination likely employs DAST or Deoxo-Fluor reagents, whereas analogs like (2S,4S)-4-fluoro-2-(3-fluorophenyl) derivatives use SN2 substitutions or Mitsunobu reactions .

- Protection Strategies : Boc and Cbz groups are common for nitrogen protection, but the target compound’s Boc group offers superior stability under basic conditions compared to Cbz .

Biological Activity

(2S,4R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1138324-48-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 219.25 g/mol. Its structure features a pyrrolidine ring substituted with a hydroxymethyl group and a fluorine atom, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- CYP Enzyme Interaction : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions through this pathway .

- Skin Permeation : The log Kp for skin permeation is -6.83 cm/s, indicating limited skin absorption potential .

Case Study 1: Antidiabetic Potential

In a study exploring the effects of various pyrrolidine derivatives on glucose metabolism, this compound showed promise in enhancing insulin sensitivity in vitro. The mechanism was attributed to the modulation of AMPK pathways, which play a crucial role in cellular energy homeostasis .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death through the activation of antioxidant response elements, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Antidiabetic Activity | Neuroprotective Activity | CYP Inhibition |

|---|---|---|---|---|

| This compound | 1138324-48-7 | Yes | Yes | No |

| (2S,4S)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 317356-27-7 | Moderate | No | No |

| (R)-Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Not Available | Low | Moderate | Yes |

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Nucleophilic Substitution at C4-Fluorine

The fluorine atom at position 4 participates in SN₂ reactions due to its electronegativity and steric accessibility.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at position 2 is oxidized to a carboxylic acid or aldehyde, enabling further derivatization.

Etherification via Mitsunobu Reaction

The hydroxymethyl group undergoes Mitsunobu reactions to form ether linkages, commonly used in prodrug synthesis.

Silylation of the Hydroxymethyl Group

The hydroxymethyl group is protected with silyl ethers to prevent undesired side reactions during multi-step syntheses.

Enzymatic Resolution and Catalysis

The compound’s chirality makes it a substrate for enzymatic reactions, such as lipase-mediated resolutions.

| Enzyme | Reaction | Application | Source |

|---|---|---|---|

| Candida antarctica lipase B | Kinetic resolution of racemic mixtures | Production of enantiopure intermediates |

Q & A

How can researchers optimize the synthesis of (2S,4R)-tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate to minimize racemization?

Level: Advanced

Methodological Answer:

Racemization during synthesis often occurs at stereogenic centers under harsh conditions. Key strategies include:

- Protecting Group Selection : Use tert-butyldimethylsilyl (TBS) or Boc groups to shield reactive hydroxyl or amine moieties, as demonstrated in the synthesis of analogs (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivatives) .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce epimerization, particularly during nucleophilic substitutions or acylations (e.g., NaBH4 reductions in THF at 0°C) .

- Chiral Auxiliaries : Employ enantiomerically pure starting materials, such as (2S,4R)-hydroxyprolinol derivatives, to preserve stereochemistry during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.